N,N'-Methylenebis(methyl carbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Methylenebis(methyl carbamate): is an organic compound with the molecular formula C5H10N2O4. It is a derivative of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes two carbamate groups linked by a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
One-Pot Reaction: A common method for synthesizing N,N’-Methylenebis(methyl carbamate) involves a one-pot reaction of carbonylimidazolide in water with a nucleophile.
Carbamoylation: Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate. This reaction forms the carbamate groups under mild conditions.
Industrial Production Methods: Industrial production of N,N’-Methylenebis(methyl carbamate) often involves the use of readily available starting materials and catalysts to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The compound can be reduced under specific conditions, leading to the formation of simpler carbamate derivatives.
Substitution: Substitution reactions involving N,N’-Methylenebis(methyl carbamate) typically occur at the carbamate groups, where nucleophiles can replace existing substituents.
Common Reagents and Conditions:
Oxidizing Agents:
Reducing Agents: Common reducing agents include hydrogen gas in the presence of a catalyst.
Nucleophiles: Various nucleophiles can be used in substitution reactions, including amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Methylenebis(methyl carbamate) is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines .
Biology: In biological research, the compound is used to study enzyme interactions and protein modifications due to its ability to form stable carbamate linkages.
Medicine: Carbamate derivatives are known for their stability and ability to modulate biological activity .
Industry: In the industrial sector, N,N’-Methylenebis(methyl carbamate) is used in the production of polymers, resins, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism by which N,N’-Methylenebis(methyl carbamate) exerts its effects involves the formation of stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and proteins, leading to modifications in their activity and function. The compound’s ability to form hydrogen bonds and participate in intramolecular interactions further enhances its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Methyl carbamate: A simpler carbamate derivative with similar reactivity but fewer applications.
Ethyl carbamate: Another related compound with different physical properties and applications.
N,N’-Methylenebis(ethyl carbamate): A compound with a similar structure but different substituents, leading to variations in reactivity and applications.
Uniqueness: N,N’-Methylenebis(methyl carbamate) is unique due to its methylene bridge linking two carbamate groups. This structure provides enhanced stability and reactivity compared to simpler carbamate derivatives. Its ability to form stable linkages and participate in various chemical reactions makes it a valuable compound in multiple fields.
Eigenschaften
Molekularformel |
C5H10N2O4 |
---|---|
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
methyl N-[(methoxycarbonylamino)methyl]carbamate |
InChI |
InChI=1S/C5H10N2O4/c1-10-4(8)6-3-7-5(9)11-2/h3H2,1-2H3,(H,6,8)(H,7,9) |
InChI-Schlüssel |
UPFCNJPMABXKFP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NCNC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.